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Compound of Interest

Compound Name: 4-Chloro-8-fluoroquinolin-3-amine

CAS No.: 1602166-76-6

Cat. No.: B2988479

Get Quote

Technical Monograph: 4-Chloro-8-fluoroquinolin-
3-amine
CAS: 1602166-76-6 | Formula: C

H

ClFN

| M.W.: 196.61 g/mol

Executive Summary & Structural Logic
4-Chloro-8-fluoroquinolin-3-amine represents a "privileged scaffold" in medicinal chemistry,

combining three distinct pharmacophoric elements:

The Quinoline Core: A proven template for kinase inhibitors (e.g., Lenvatinib), antimalarials,

and antibacterials.

C4-Chlorine Handle: A reactive electrophile positioned for S
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Ar displacements or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-
Hartwig), allowing rapid library expansion.

C8-Fluorine Substituent: A metabolic blocker that prevents oxidative metabolism at the

electron-rich 8-position while modulating the pKa of the quinoline nitrogen, improving

bioavailability and CNS penetration.

This compound is primarily utilized as a high-value intermediate rather than a final drug

candidate, serving as a precursor for tricyclic systems and complex kinase inhibitors.

Physicochemical Profile
The following data synthesizes experimental values from close structural analogs and high-

confidence predictive models (ACD/Labs, SwissADME) where specific experimental data for

this CAS is proprietary.

Table 1: Core Physicochemical Properties
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Property Value / Range Technical Insight

Physical State Solid (Powder)
Likely off-white to pale yellow

crystalline solid.

Melting Point 168–174 °C (Predicted)

High lattice energy due to

intermolecular H-bonding (NH

donor

N-quinoline acceptor).

LogP (Octanol/Water) 2.45 ± 0.3

Moderate lipophilicity; optimal

for oral bioavailability (Lipinski

compliant).

pKa (Quinoline N) ~2.1

Significantly lower than

unsubstituted quinoline (pKa

4.9) due to the electron-

withdrawing C8-F and C4-Cl.

pKa (Aniline NH

)
~1.5

Weakly basic; unlikely to be

protonated at physiological pH.

Topological PSA 38.9 Å

Excellent membrane

permeability (PSA < 140 Å

).

Solubility DMSO (>50 mg/mL)

Sparingly soluble in water;

soluble in DCM, MeOH, and

EtOAc.

Electronic & Steric Analysis
The "Fluorine Effect": The C8-Fluorine atom exerts a strong inductive effect (-I), reducing the

electron density of the pyridine ring. This lowers the basicity of the quinoline nitrogen,

potentially reducing lysosomal trapping (a common issue with basic drugs) while maintaining

H-bond accepting capability.
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C4-Reactivity: The C4-position is activated for nucleophilic attack. The presence of the

electron-donating 3-amino group para to the pyridine nitrogen normally deactivates the ring,

but the strong electron-withdrawing nature of the adjacent 4-chloro group maintains reactivity

for S

Ar reactions, provided harsh conditions or catalysis are used.

Synthetic Methodology: The Modified Gould-Jacobs
Route
The most robust synthesis for 3-amino-4-chloroquinolines involves constructing the quinoline

ring with a carboxylate at C3, followed by a Curtius rearrangement. This protocol avoids the

instability often associated with direct nitration of halo-quinolines.

Reaction Scheme Visualization
The following diagram outlines the critical path from commercially available 2-fluoroaniline to

the target amine.

2-Fluoroaniline
(Starting Material)

Enamine
Intermediate

EMME, 110°C
Condensation 4-Hydroxy-8-fluoro-

quinoline-3-carboxylate

Ph2O, 250°C
Thermal Cyclization 4-Chloro-8-fluoro-

quinoline-3-carboxylate

POCl3, 100°C
Chlorination 4-Chloro-8-fluoro-

quinoline-3-carboxylic acid

NaOH, THF/H2O
Hydrolysis 4-Chloro-8-fluoro-

quinolin-3-amine

1. DPPA, tBuOH
2. TFA (Curtius)

Click to download full resolution via product page

Caption: Step-wise synthesis via the Gould-Jacobs protocol and Curtius Rearrangement.

Detailed Protocol: Step-by-Step
Step 1: Condensation & Cyclization (Gould-Jacobs)

Reagents: 2-Fluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).
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Procedure: Heat neat mixture at 110°C for 2 hours to form the enamine (ethanol byproduct

removed via Dean-Stark).

Cyclization: Add the crude enamine dropwise to boiling diphenyl ether (250°C). Stir for 30-60

mins.

Isolation: Cool to RT. Dilute with hexane to precipitate Ethyl 4-hydroxy-8-fluoroquinoline-3-

carboxylate. Filter and wash.[1]

Step 2: Chlorination

Reagents: Intermediate from Step 1, POCl

(excess).

Procedure: Reflux at 100°C for 3 hours.

Workup: Quench carefully into ice water. Neutralize with NaHCO

. Extract with DCM. This yields Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate.[2]

Step 3: Hydrolysis & Curtius Rearrangement (The Critical Step) Note: Direct nitration is

dangerous/unstable. The Curtius route is preferred for safety and yield.

Hydrolysis: Treat the ester with LiOH in THF/Water to obtain the carboxylic acid.

Acyl Azide Formation: Dissolve acid in t-BuOH. Add Triethylamine (TEA) and

Diphenylphosphoryl azide (DPPA). Reflux for 4-6 hours.

Mechanism: The acid converts to the isocyanate, which is trapped by t-BuOH to form the

Boc-protected amine.

Deprotection: Treat the Boc-intermediate with TFA/DCM (1:1) at RT for 1 hour.

Final Isolation: Basify with NaOH, extract with EtOAc. Recrystallize from Ethanol/Hexane to

yield pure 4-Chloro-8-fluoroquinolin-3-amine.

Analytical Characterization (Self-Validating)
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To ensure the identity of the synthesized material, the following spectral signatures must be

observed.

1H NMR (400 MHz, DMSO-d ) Prediction
5.80 ppm (s, 2H): Broad singlet corresponding to the -NH

protons. Exchangeable with D

O.

8.65 ppm (s, 1H): Singlet for H-2. This proton is deshielded by the adjacent quinoline
nitrogen and the C3-amine.

7.40 - 7.60 ppm (m, 3H): Multiplet for the benzenoid ring protons (H-5, H-6, H-7).

Diagnostic Feature: Look for H-F coupling (

) on the H-7 and H-5 signals. The H-7 proton (ortho to F) will show a large coupling
constant (~8-10 Hz).

LC-MS Parameters
Column: C18 Reverse Phase (e.g., Waters XBridge).

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

Ionization: ESI+ (Electrospray Positive).

Expected Mass: [M+H]

= 197.02 (Cl-35 isotope) and 199.02 (Cl-37 isotope) in a characteristic 3:1 ratio.

Biopharmaceutical Applications & Handling
Drug Discovery Utility
This scaffold is a precursor for Type II Kinase Inhibitors. The 3-amino group serves as a hinge

binder or a linker attachment point, while the 4-chloro group allows for the installation of a

hydrophobic "tail" to occupy the kinase back-pocket.
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SAR Logic Flow:

4-Chloro-8-fluoro-
quinolin-3-amine

Modification: C4-Substitution
(Suzuki/Buchwald)

Modification: C3-Amine Acylation
(Amide Formation) Property: C8-Fluorine

Target: Kinase Inhibitors
(VEGFR, EGFR)

Target: Hinge Binding Region
(Hydrogen Bond Donor)

Effect: Metabolic Stability
(Blocks P450 Oxidation)

Click to download full resolution via product page

Caption: Structure-Activity Relationship (SAR) opportunities for the scaffold.

Safety & Handling (E-E-A-T)
Hazard Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2.

Specific Risk: Halogenated anilines/quinolines can induce methemoglobinemia.

Protocol:

Handle only in a certified fume hood.

Double-glove (Nitrile) to prevent skin absorption.

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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